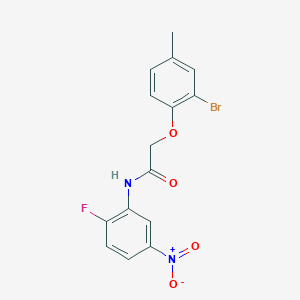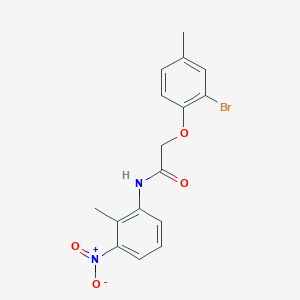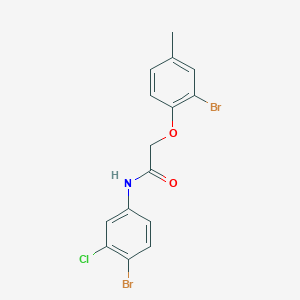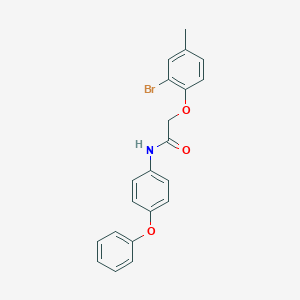![molecular formula C17H21N3S B322609 3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA](/img/structure/B322609.png)
3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA is a chemical compound with the molecular formula C17H21N3S This compound is known for its unique structure, which includes a cyclohexene ring substituted with isopropenyl and methyl groups, and a thiosemicarbazone moiety attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA typically involves the reaction of 5-isopropenyl-2-methylcyclohex-2-en-1-one with N-phenylthiosemicarbazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the thiosemicarbazone derivative, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It can be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes.
Pathways Involved: It can interfere with cellular redox balance, leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Additionally, it can inhibit the synthesis of nucleic acids and proteins in microbial cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
5-isopropyl-2-methyl-2-cyclohexen-1-one: A structurally similar compound with a cyclohexene ring substituted with isopropyl and methyl groups.
N-phenylthiosemicarbazide: The precursor used in the synthesis of 3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA.
Uniqueness
This compound is unique due to its combined structural features of a cyclohexene ring and a thiosemicarbazone moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H21N3S |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[(E)-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]-3-phenylthiourea |
InChI |
InChI=1S/C17H21N3S/c1-12(2)14-10-9-13(3)16(11-14)19-20-17(21)18-15-7-5-4-6-8-15/h4-9,14H,1,10-11H2,2-3H3,(H2,18,20,21)/b19-16+ |
InChI Key |
DBQLVOPQWCHCRZ-KNTRCKAVSA-N |
SMILES |
CC1=CCC(CC1=NNC(=S)NC2=CC=CC=C2)C(=C)C |
Isomeric SMILES |
CC\1=CCC(C/C1=N\NC(=S)NC2=CC=CC=C2)C(=C)C |
Canonical SMILES |
CC1=CCC(CC1=NNC(=S)NC2=CC=CC=C2)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromo-4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B322526.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322528.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B322531.png)
![2-(2-bromo-4-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B322532.png)
![Methyl 2-{[(2-bromo-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B322533.png)




![N'-[2-(benzyloxy)benzylidene]-2-(2,4-dibromophenoxy)acetohydrazide](/img/structure/B322542.png)
![(6E)-4-nitro-6-[[4-[9-[4-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]fluoren-9-yl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B322544.png)
![N-[(5-methyl-2-thienyl)methylene]-N-{4-[9-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)-9H-fluoren-9-yl]phenyl}amine](/img/structure/B322545.png)
![N'-[(2,4-dibromophenoxy)acetyl]-2-iodobenzohydrazide](/img/structure/B322549.png)
